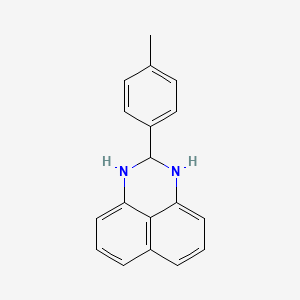![molecular formula C22H23FN2O B5607703 2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5607703.png)
2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole, also known as FL-41, is a chemical compound that has gained interest in the scientific community due to its potential use as a tool for studying neurological disorders.
Mécanisme D'action
2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole works by blocking the activity of certain receptors in the brain that are involved in pain perception and other neurological processes. Specifically, this compound has been shown to block the activity of the 5-HT2A receptor, which is involved in the regulation of pain perception, mood, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. For example, this compound has been shown to reduce the activity of certain neurons in the brain that are associated with migraines and other neurological disorders. Additionally, this compound has been shown to block the activity of certain receptors in the brain that are involved in pain perception and other neurological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole in lab experiments is that it is a relatively stable and easy-to-use compound. Additionally, this compound has been shown to have a number of potential applications in the study of neurological disorders. However, one limitation of using this compound in lab experiments is that it is still a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Orientations Futures
There are a number of potential future directions for research on 2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole. For example, future studies could investigate the potential use of this compound as a tool for studying other neurological disorders, such as depression and anxiety. Additionally, future studies could investigate the potential use of this compound in the development of new treatments for neurological disorders. Finally, future studies could investigate the potential use of this compound in the development of new diagnostic tools for neurological disorders.
Méthodes De Synthèse
2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole can be synthesized using a multi-step process that involves the reaction of 3-(2-fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one with 3,5,7-trimethyl-1H-indole-2-carboxylic acid. The resulting product is a yellow powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole has been used in various scientific studies to investigate its potential as a tool for studying neurological disorders. One such study found that this compound can reduce the activity of certain neurons in the brain that are associated with migraines and other neurological disorders. Another study found that this compound can block the activity of certain receptors in the brain that are involved in pain perception.
Propriétés
IUPAC Name |
[3-(2-fluorophenyl)pyrrolidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O/c1-13-10-14(2)20-18(11-13)15(3)21(24-20)22(26)25-9-8-16(12-25)17-6-4-5-7-19(17)23/h4-7,10-11,16,24H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWJEZXHMKQDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC(C3)C4=CC=CC=C4F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[methyl(2-morpholin-4-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5607621.png)
![4-[(3-methylbenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607628.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5607641.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(5-cyclohexyl-2-thienyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5607649.png)

![2-({2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}thio)-5-methyl-1H-benzimidazole](/img/structure/B5607661.png)
![N-(3-chloro-2-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5607665.png)
![N-(2-chlorobenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5607671.png)
![{(3R*,4R*)-4-(azepan-1-ylmethyl)-1-[(3-methoxyphenyl)acetyl]pyrrolidin-3-yl}methanol](/img/structure/B5607683.png)
![2-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5607691.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-fluorobenzoate](/img/structure/B5607695.png)
![3-methyl-7-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5607702.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5607707.png)
